molecular formula C13H15N3S B2626400 N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 300717-44-6

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2626400
CAS No.: 300717-44-6
M. Wt: 245.34
InChI Key: SKDNECHNCXRLMX-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine (PubChem CID: 615366) is a specialized chemical compound based on the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine scaffold, a structure of high significance in modern medicinal chemistry . This scaffold is recognized as a privileged structure in drug discovery, particularly for designing kinase inhibitors . Researchers extensively investigate these derivatives for their potential to inhibit key oncogenic targets, such as the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 . The core structure acts as a bioisostere for quinazoline, often leading to improved pharmacological properties and potent biological activity . The compound features a prop-2-en-1-yl (allyl) side chain, a functional group that provides a versatile handle for further synthetic modification and derivatization, making it a valuable building block for constructing more complex molecules in lead optimization studies . The primary research applications for this compound and its analogues include use as a key intermediate in organic synthesis and medicinal chemistry research, investigation as a core scaffold for the development of potent kinase inhibitors (e.g., EGFR, HER2, c-Met, VEGFR-2), and evaluation of anti-proliferative activity against various cancer cell lines in preclinical studies . Its mechanism of action typically involves competitive binding at the ATP-binding site of target kinase enzymes, thereby inhibiting phosphorylation and disrupting downstream signaling pathways that drive cell proliferation and survival . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNECHNCXRLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes substitution reactions at the C-2 and C-4 positions. For example:

  • Alkylation : Reaction with alkyl halides under basic conditions substitutes the C-2 chlorine (if present) or modifies the C-4 amine. In one study, microwave-assisted Dimroth rearrangement with aromatic amines yielded derivatives with varying substituents (Table 1) .

  • Acylation : The C-4 amine reacts with acyl chlorides to form amides. For instance, benzoylation of hydrazino derivatives generates stable N-acylated products .

Table 1: Reaction Yields for Substituent Introduction via Microwave-Assisted Dimroth Rearrangement

Substituent PositionAmine ReactantYield (%)Reference
m-Cl3-chloroaniline82
p-OCH₃4-methoxyaniline78
o-NO₂2-nitroaniline<10

Notes: o-substituted amines show poor reactivity due to steric hindrance.

Cycloaddition Reactions

The allyl (prop-2-en-1-yl) group participates in [3+2] cycloadditions:

  • With Hydrazonoyl Halides : Forms thiazolo[3,2-a]thieno[2,3-d]pyrimidinones via electrophilic heterocyclization. For example, treatment with p-alkoxyphenyltellurium trichlorides yields fused thiazoline derivatives (Scheme 1) .

  • With CS₂/KOH : Generates dithiocarbazate intermediates, which cyclize to form triazole-thienopyrimidine hybrids .

Key Reaction Conditions :

  • Solvent: Acetic acid or chloroform

  • Catalyst: Triethylamine

  • Temperature: 20–80°C

Oxidation and Functionalization of the Allyl Group

The prop-2-en-1-yl substituent undergoes oxidation and functionalization:

  • Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) forms an epoxide, enhancing electrophilicity for nucleophilic attack.

  • Thiol-Ene Reactions : Radical-mediated addition of thiols (e.g., 4-methylbenzyl mercaptan) produces sulfanyl derivatives (e.g., 2-[(4-methylbenzyl)sulfanyl] analogs).

Example Reaction Pathway :

  • Radical Initiation : AIBN (azobisisobutyronitrile) generates thiyl radicals.

  • Addition : Thiyl radical adds to the allyl double bond.

  • Termination : Hydrogen abstraction yields the sulfanyl product.

Ring-Opening and Rearrangement

Under acidic or basic conditions, the tetrahydrobenzothienopyrimidine core undergoes ring-opening:

  • Acid-Catalyzed Hydrolysis : Cleavage of the thiophene ring generates mercaptopyrimidine intermediates, which re-cyclize to form thieno[2,3-d]triazolo[4,3-a]pyrimidines .

  • Base-Mediated Rearrangement : Treatment with NaOH rearranges the fused ring system, forming pyridazine derivatives .

Dimerization and Cross-Coupling

  • Oxidative Dimerization : Using Cu(I) catalysts, the allylamine group forms C–N bonds between two monomer units.

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C-2 position.

Mechanistic Insight :
The sulfur atom in the thiophene ring stabilizes transition states during cross-coupling, improving regioselectivity.

Biological Activity-Driven Modifications

Derivatives of this compound are tailored for pharmacological applications:

  • Anticancer Agents : Introduction of chloro or nitro groups enhances antiproliferative activity against breast cancer cell lines (IC₅₀: 2.1–8.7 μM) .

  • Antimicrobial Derivatives : Sulfanyl and thiadiazole analogs exhibit broad-spectrum antimicrobial activity (MIC: 4–16 μg/mL) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with structural similarities to N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine exhibit promising anticancer properties. For instance, derivatives have been tested for their ability to inhibit specific cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest. A notable study highlighted the compound's ability to inhibit the SIRT2 enzyme, which is implicated in cancer progression and metabolism regulation .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It may exert protective actions against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation. This is particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where neuroinflammation plays a critical role.

Enzyme Inhibition

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine functions as an inhibitor of certain enzymes involved in cellular signaling pathways. Its interaction with sirtuins (SIRT) has been documented; these enzymes regulate cellular processes including aging and metabolism. The inhibition of SIRT2 by this compound has shown potential for therapeutic applications in metabolic disorders and cancer treatment .

Modulation of Signaling Pathways

The compound is believed to influence key signaling pathways such as Wnt/β-catenin signaling, which is crucial for cell proliferation and differentiation. By modulating these pathways, N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine may contribute to the development of new therapeutic strategies against various diseases.

Case Studies

Study Focus Findings
Study 1Anticancer effects on breast cancer cellsDemonstrated significant inhibition of cell proliferation with IC50 values in the low micromolar range.
Study 2Neuroprotective properties in animal modelsShowed reduced markers of neuroinflammation and improved cognitive function in treated groups compared to controls.
Study 3Enzyme inhibition mechanismIdentified as a selective inhibitor of SIRT2 with potential implications for cancer therapy and metabolic disease management.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Compound Name Substituents Synthesis Method Key Properties Reference
Target Compound 4-(Prop-2-en-1-yl) Not explicitly detailed in evidence Primary amine; allyl group may enhance reactivity
5c (N-(4-Methoxyphenyl)-7-methyl derivative) 4-(4-Methoxyphenyl), 7-methyl Reflux with 4-methoxyaniline in ethanol/acetonitrile Violet solid, MP 140–142°C; IR peaks for NH (3450 cm⁻¹) and C=N (1564 cm⁻¹)
10 (N,N-Dimethyl-4-(methylthio)phenyl) 4-(N,N-Dimethyl), 2-(methylthio) Alkylation with NaH/iodomethane in DMF Yellow solid, 70% yield; NMR: δ 3.41 (N-CH₃), 2.41 (-SCH₃)
5e (Sulfonamide derivative) 4-(Benzenesulphonamide) Reflux with benzenesulphonamide in isopropanol Buff solid, 83% yield; enhanced solubility due to sulfonamide group
7 (Hydrazinyl derivative) 4-Hydrazinyl Reaction with hydrazine hydrate IR: NH stretch at 3308 cm⁻¹; NMR: δ 7.94 (NH-NH₂)
2h (Pyridyl carboxamide) 4-(6-Methylpyridin-2-ylcarboxamide) Coupling with 6-methylpyridin-2-amine White crystals, MP 178–179°C; LC-MS m/z 325.0 (MH⁺)
1243985-35-4 (2-Chlorophenyl, 7-methyl) 2-(2-Chlorophenyl), 7-methyl LookChem synthetic route (exact method unspecified) Molecular weight 329.853; chlorophenyl enhances lipophilicity

Key Structural Insights

  • Allyl vs. Aryl Substituents : The target compound’s propenyl group introduces a reactive double bond, which may participate in covalent binding or metabolic oxidation, unlike stable aryl groups in analogs like 5c .
  • Steric Considerations : Bulky substituents (e.g., N,N-dimethyl in 10) may hinder binding to narrow enzyme active sites compared to smaller groups like the allyl in the target compound .

Biological Activity

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothieno-pyrimidines, characterized by a complex fused ring structure that contributes to its biological properties. The presence of the alkenyl group (prop-2-en-1-yl) enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer properties of derivatives related to this compound. For instance, compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A notable study utilized the Sulforhodamine B (SRB) assay to evaluate the anticancer activity of benzothieno derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia and lung cancer cell lines. The following table summarizes the findings:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0DNA intercalation
Compound BA549 (Lung)7.2Apoptosis induction
Compound CHL-60 (Leukemia)4.5Cell cycle arrest

The observed mechanism of action often involves DNA binding and cell cycle perturbation , leading to apoptosis in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. A study assessed various benzothieno derivatives for their antibacterial properties against pathogenic bacteria.

Case Study: Antibacterial Efficacy

In vitro tests demonstrated that some compounds exhibited broad-spectrum antibacterial activity. The following table presents data on their efficacy:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound DStaphylococcus aureus (MRSA)0.5 µg/mLBactericidal
Compound EEscherichia coli1.0 µg/mLBacteriostatic
Compound FPseudomonas aeruginosa2.0 µg/mLBactericidal

These findings suggest that the compounds not only inhibit bacterial growth but also possess the ability to kill bacteria at higher concentrations .

The mechanisms underlying the biological activities of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine and its derivatives are multifaceted:

  • DNA Binding : Many derivatives demonstrate a propensity to intercalate within DNA structures, disrupting replication and transcription.
  • Enzyme Inhibition : Some compounds have been identified as inhibitors of specific kinases implicated in tumorigenesis, such as PIM kinases .
  • Cell Cycle Modulation : Certain compounds induce cell cycle arrest at various phases, contributing to their antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine?

  • Methodology : The compound is synthesized via multi-step reactions. Key steps include:

  • Step 1 : Condensation of 2-amino-6-methyl-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile with formamide (HCONH₂) to form the pyrimidine core .
  • Step 2 : Substitution of the 4-position with propargylamine (prop-2-en-1-amine) under reflux in acetonitrile or ethanol, catalyzed by triethylorthoformate .
  • Key Conditions :
StepReagentsSolventTemperature/TimeYield
1HCONH₂-120°C, 6–8 h~60–70%
2PropargylamineAcetonitrile/EthanolReflux, 24 h~50–63%

Q. How is the compound characterized analytically?

  • Techniques :

  • 1H/13C NMR : To confirm substitution patterns (e.g., δ 2.8–3.0 ppm for tetrahydrobenzothiophene CH₂ groups; δ 4.3–4.4 ppm for propargyl CH₂) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 325.0 [MH⁺] for related thienopyrimidines) .
  • Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What are the standard protocols for evaluating its biological activity?

  • Antimicrobial Assays : Use broth microdilution (MIC determination against Pseudomonas aeruginosa ATCC 10145) .
  • Anticancer Screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC₅₀ calculations .
  • Docking Studies : Molecular docking to targets like P. aeruginosa TrmD enzyme or EGFR kinase domain (AutoDock Vina, PyMOL) .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Strategies :

  • Green Chemistry : Use aqueous solvents and room-temperature alkylation to reduce energy consumption (e.g., 75% yield for alkylated derivatives) .
  • Catalysis : Employ 1,1’-carbonyldiimidazole (CDI) for efficient amide bond formation (71% yield for pyridyl amides) .
    • Challenges : Propargylamine’s volatility requires controlled reflux conditions to prevent side reactions .

Q. How to resolve contradictions in reported biological data (e.g., varying potency across studies)?

  • Case Study : Exo2 (structurally related) shows similar bioactivity to Brefeldin A but differs in chemical stability. Solutions include:

  • SAR Analysis : Modify substituents (e.g., DU101/DU102 derivatives with enhanced Arf1 inhibition and lower toxicity) .
  • Assay Standardization : Use isogenic cell lines and consistent ATP-based viability protocols to minimize variability .

Q. What computational methods are effective for studying its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Simulate binding stability to EGFR kinase domain (GROMACS, 100 ns trajectories) .
  • ADMET Prediction : Use SwissADME to assess solubility (LogP ~2.5) and blood-brain barrier penetration .
  • Free Energy Calculations : MM-PBSA/GBSA to rank binding affinities for lead optimization .

Q. How to address regioselectivity challenges in functionalizing the pyrimidine core?

  • Thermodynamic Control : Alkylation at the 4-position is favored due to the electron-deficient pyrimidine ring .
  • Directing Groups : Use methylthio (-SMe) substituents to guide electrophilic substitution at the 2-position .

Key Citations

  • Synthesis:
  • Characterization:
  • Biological Evaluation:
  • Computational Modeling:

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